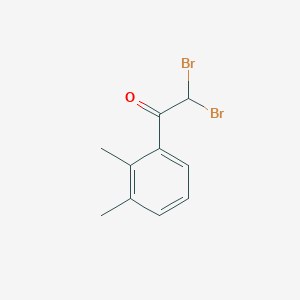
2,2-dibromo-1-(2,3-dimethylphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dibromo-1-(2,3-dimethylphenyl)ethanone: is an organic compound with the molecular formula C10H10Br2O It is a brominated derivative of ethanone, characterized by the presence of two bromine atoms and a 2,3-dimethylphenyl group attached to the ethanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dibromo-1-(2,3-dimethylphenyl)ethanone typically involves the bromination of 1-(2,3-dimethylphenyl)ethanone. The reaction is carried out using bromine (Br2) in the presence of a solvent such as acetic acid or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination. The general reaction can be represented as follows:
[ \text{C10H12O} + 2 \text{Br2} \rightarrow \text{C10H10Br2O} + 2 \text{HBr} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atoms in 2,2-dibromo-1-(2,3-dimethylphenyl)ethanone can undergo nucleophilic substitution reactions. Common nucleophiles include hydroxide ions (OH-), amines (NH2R), and thiols (SHR).
Reduction Reactions: The compound can be reduced to 1-(2,3-dimethylphenyl)ethanone using reducing agents such as zinc (Zn) in acetic acid or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Zinc in acetic acid or sodium borohydride in methanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed:
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Reduction: Formation of 1-(2,3-dimethylphenyl)ethanone.
Oxidation: Formation of carboxylic acids or other oxidized products.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,2-Dibromo-1-(2,3-dimethylphenyl)ethanone is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
Biology: In biological research, this compound is used to study the effects of brominated ethanones on biological systems. It can be used to investigate enzyme inhibition, protein interactions, and cellular responses to brominated compounds.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its brominated structure may contribute to the design of molecules with enhanced biological activity and stability.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including flame retardants, plasticizers, and polymer additives.
Wirkmechanismus
The mechanism of action of 2,2-dibromo-1-(2,3-dimethylphenyl)ethanone involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. The compound may also interact with cellular membranes, affecting membrane integrity and function.
Vergleich Mit ähnlichen Verbindungen
- 2,2-Dibromo-1-(3,5-dimethoxyphenyl)ethanone
- 2,2-Dibromo-1-(4-bromophenyl)ethanone
- 1-(2,3-Dimethylphenyl)ethanone
Comparison:
- 2,2-Dibromo-1-(3,5-dimethoxyphenyl)ethanone: This compound has methoxy groups instead of methyl groups, which can influence its reactivity and solubility.
- 2,2-Dibromo-1-(4-bromophenyl)ethanone: The presence of an additional bromine atom on the phenyl ring can enhance its reactivity and potential applications in bromination reactions.
- 1-(2,3-Dimethylphenyl)ethanone: Lacks the bromine atoms, making it less reactive in substitution and reduction reactions compared to 2,2-dibromo-1-(2,3-dimethylphenyl)ethanone.
Eigenschaften
Molekularformel |
C10H10Br2O |
|---|---|
Molekulargewicht |
305.99 g/mol |
IUPAC-Name |
2,2-dibromo-1-(2,3-dimethylphenyl)ethanone |
InChI |
InChI=1S/C10H10Br2O/c1-6-4-3-5-8(7(6)2)9(13)10(11)12/h3-5,10H,1-2H3 |
InChI-Schlüssel |
MMNMHNHFIKMSIF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C(=O)C(Br)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(2-sulfanylethoxy)ethyl]pentanamide](/img/structure/B13706933.png)
![3-[2,4-Difluoro-5-(phenylcarbamoyl)phenylsulfonamido]benzoic Acid](/img/structure/B13706937.png)
![3-Amino-6-chloro-[2,3'-bipyridine]-4-carboxylic Acid](/img/structure/B13706941.png)
![(3S,6R,7S,8S,12Z,15S,16E)-3,7,15-tris[[tert-butyl(dimethyl)silyl]oxy]-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid](/img/structure/B13706944.png)
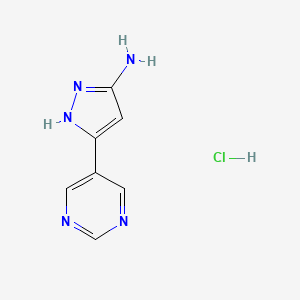
![5-Bromo-4-[4-(trifluoromethoxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13706951.png)
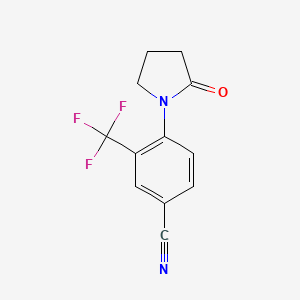
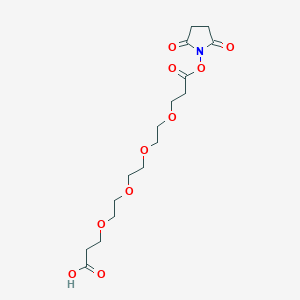
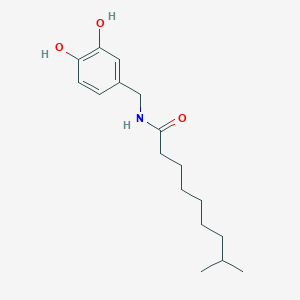
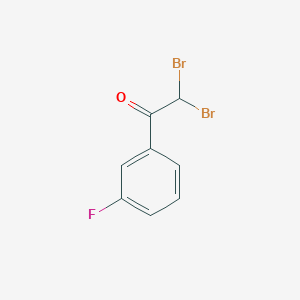

![2-Amino-5-[3-(2-thienyl)propyl]-1,3,4-thiadiazole](/img/structure/B13706988.png)
